molecular formula C24H19ClN2O4 B11192629 10-(2-chloro-5-nitrophenyl)-7,7-dimethyl-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione

10-(2-chloro-5-nitrophenyl)-7,7-dimethyl-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione

Cat. No.: B11192629
M. Wt: 434.9 g/mol
InChI Key: OJVLJJZJOORUKG-UHFFFAOYSA-N
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Description

10-(2-chloro-5-nitrophenyl)-7,7-dimethyl-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione is a complex organic compound that belongs to the class of indenoquinoline derivatives

Preparation Methods

The synthesis of 10-(2-chloro-5-nitrophenyl)-7,7-dimethyl-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione typically involves multi-step reactions. One common method involves the reaction of aromatic aldehydes, indan-1,3-dione, dimedone, and p-toluidine or ammonium acetate in the presence of a heterogeneous CuO supported on a zeolite-Y catalyst under reflux conditions in ethanol . This method is known for its efficiency and high yield.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and nitro positions, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

10-(2-chloro-5-nitrophenyl)-7,7-dimethyl-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with molecular targets such as DNA and specific enzymes. The compound can intercalate into DNA, disrupting its function and leading to cell death. Additionally, it can inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent .

Comparison with Similar Compounds

Similar compounds include other indenoquinoline derivatives such as:

The uniqueness of 10-(2-chloro-5-nitrophenyl)-7,7-dimethyl-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione lies in its specific substituents, which confer distinct biological activities and chemical reactivity.

Properties

Molecular Formula

C24H19ClN2O4

Molecular Weight

434.9 g/mol

IUPAC Name

10-(2-chloro-5-nitrophenyl)-7,7-dimethyl-5,6,8,10-tetrahydroindeno[1,2-b]quinoline-9,11-dione

InChI

InChI=1S/C24H19ClN2O4/c1-24(2)10-17-20(18(28)11-24)19(15-9-12(27(30)31)7-8-16(15)25)21-22(26-17)13-5-3-4-6-14(13)23(21)29/h3-9,19,26H,10-11H2,1-2H3

InChI Key

OJVLJJZJOORUKG-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(C3=C(N2)C4=CC=CC=C4C3=O)C5=C(C=CC(=C5)[N+](=O)[O-])Cl)C(=O)C1)C

Origin of Product

United States

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